DMT-dT Phosphoramidite-13C
Description
DMT-dT Phosphoramidite-13C is a stable isotope-labeled building block used in solid-phase DNA synthesis for site-specific incorporation of ¹³C isotopes into oligonucleotides. Its molecular formula is C₄₀H₃₈¹³CN₄O₈P, with a molar mass of 755.88 g/mol (non-deuterated form) and CAS number 2483830-17-5 . The compound features a ¹³C label at the 6-position of the thymine base, enabling precise tracking of nucleic acid dynamics via nuclear magnetic resonance (NMR) spectroscopy .
Properties
Molecular Formula |
C40H49N4O8P |
|---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35?,36-,37-,53?/m1/s1/i25+1 |
InChI Key |
UNOTXUFIWPRZJX-ZVRYVXEBSA-N |
Isomeric SMILES |
CC1=[13CH]N(C(=O)NC1=O)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMT-dT Phosphoramidite-13C involves the incorporation of 13C-labeled carbon atoms into the DMT-dT Phosphoramidite structureThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated synthesizers and high-throughput purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: DMT-dT Phosphoramidite-13C undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents such as iodine or tert-butyl hydroperoxide.
Reduction: Although less common, reduction reactions can be used to modify the phosphoramidite group.
Substitution: The compound can undergo substitution reactions where the phosphoramidite group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide in an organic solvent.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution
Major Products Formed:
Oxidation: Formation of a phosphate group.
Reduction: Formation of a phosphite group.
Substitution: Formation of various substituted phosphoramidite derivatives
Scientific Research Applications
DMT-dT Phosphoramidite-13C has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled DNA for structural and functional studies.
Biology: Employed in the study of DNA replication, transcription, and repair mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled oligonucleotides for various industrial applications
Mechanism of Action
The mechanism of action of DMT-dT Phosphoramidite-13C involves its incorporation into DNA strands during synthesis. The 13C label allows for precise tracking and quantification of the DNA molecules. The compound interacts with various enzymes involved in DNA synthesis, such as DNA polymerases, and integrates into the growing DNA strand. The stable isotope labeling provides a unique advantage in studying the dynamics and kinetics of DNA synthesis .
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below contrasts DMT-dT Phosphoramidite-13C with analogous compounds:
Functional and Analytical Advantages
- NMR Resolution : The 6-¹³C label in DMT-dT provides distinct chemical shifts for thymine, ideal for studying base-pairing dynamics . In contrast, ¹³C₁₀/¹⁵N₅ labels in guanine enable multi-dimensional NMR experiments .
- Cost-Effectiveness : ¹³C sources (e.g., K¹³CN at €40/g) are more affordable than ¹⁵N reagents, favoring large-scale production of DMT-dT-¹³C .
NMR Spectroscopy
- This compound enables residue-specific assignment in DNA constructs up to 55 nucleotides (nt), resolving dynamics on timescales from microseconds to minutes .
- Comparatively, ¹³C/¹⁵N dual-labeled dC and dG phosphoramidites allow correlation spectroscopy (e.g., HSQC) but require higher isotopic enrichment .
Q & A
Q. What are the key synthetic steps for preparing DMT-dT Phosphoramidite-¹³C, and how do isotopic labels influence reaction conditions?
The synthesis involves nucleosidation using Hoffer’s β-chlorosugar (1-chloro-2-deoxy-3,5-di-O-toluoyl-β-D-ribofuranose) to directly access 2′-deoxynucleosides. Critical steps include:
- Silylation : Activation of the nucleobase via trimethylsilyl chloride (TMS-Cl) and hexamethyldisilazane (HMDS) to enhance reactivity .
- Isotope incorporation : Use of K¹³CN for ¹³C-labeling at the C6 position of thymidine, achieving 97% yield .
- Phosphitylation : Introduction of the phosphoramidite group under anhydrous conditions. Isotopic labeling necessitates stringent control of moisture and reaction time to prevent isotopic dilution .
Q. Which purification techniques are most effective for isolating DMT-dT Phosphoramidite-¹³C after nucleosidation reactions?
Q. How does DMT-dT Phosphoramidite-¹³C integrate into solid-phase DNA synthesis compared to unlabeled analogs?
The ¹³C label does not alter coupling chemistry but requires:
- Extended coupling times : 3–5 minutes vs. 30 seconds for unlabeled amidites, to compensate for steric effects of isotopic tags .
- Stoichiometric adjustments : 1.2–1.5 equivalents of activator (e.g., 1H-tetrazole) to ensure >98% stepwise yield .
Q. What analytical methods are essential for verifying the structural integrity and isotopic purity of synthesized DMT-dT Phosphoramidite-¹³C?
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 756.73) and isotopic enrichment ≥98% .
- ¹³C-NMR : Validates site-specific labeling (e.g., C6-¹³C resonance at δ ~140 ppm) .
- HPLC : Purity >98% (C18 column, 0.1 M TEAA/acetonitrile gradient) .
Advanced Research Questions
Q. How can coupling efficiency of DMT-dT Phosphoramidite-¹³C in solid-phase synthesis be optimized for high-yield oligonucleotide production?
- Activator concentration : Increase tetrazole to 0.4 M for faster phosphoramidite activation .
- Temperature control : Maintain 25°C to balance reaction kinetics and minimize depurination .
- Capping efficiency : Use acetic anhydride/N-methylimidazole to cap failure sequences (<2% uncapped strands) .
Q. What are the methodological trade-offs between site-specific ¹³C labeling and uniform isotopic enrichment for NMR studies?
- Site-specific labeling : Enables isolated ¹H-¹³C spin pairs for simplified relaxation analysis but requires multi-step synthesis (38–48% yield) .
- Uniform labeling : Facilitates global resonance assignment (e.g., G-quadruplex studies) but introduces scalar coupling complexity .
Q. How should researchers address discrepancies in reported coupling efficiencies of ¹³C-labeled phosphoramidites across experimental setups?
- Cross-validation : Compare HRMS and PAGE data to distinguish synthesis inefficiencies vs. post-synthetic degradation .
- Parameter standardization : Use controlled humidity (<10 ppm H₂O) and fresh oxidizer (0.02 M iodine) to minimize variability .
Q. What strategies enable precise incorporation of DMT-dT Phosphoramidite-¹³C into specific DNA positions for dynamics studies?
- Stepwise synthesis : Use trityl monitoring to confirm coupling at each step (ΔA₅₀₀ ≥0.15 per cycle) .
- Positional capping : Apply photolabile protecting groups to selectively deprotect sites for ¹³C insertion .
Q. How does the isotopic labeling pattern of DMT-dT Phosphoramidite-¹³C affect signal resolution in heteronuclear NMR?
- Signal-to-noise ratio : ¹³C-enrichment at C6 reduces spin diffusion, enhancing NOE correlations in ¹H-¹³C HSQC experiments .
- Relaxation rates : Isolated ¹³C labels yield monoexponential decay (T₁/T₂ analysis) for accurate dynamics modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
